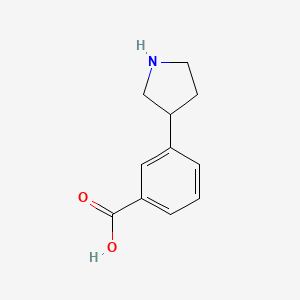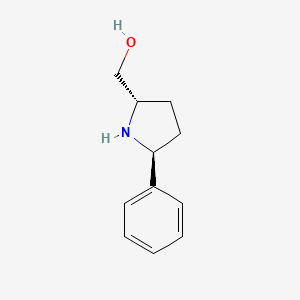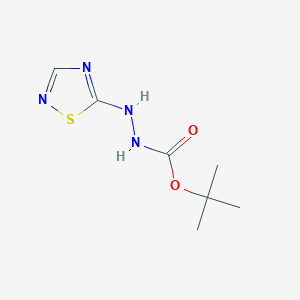
N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is a chemical compound characterized by the presence of a thiadiazole ring and a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 1,2,4-thiadiazole derivatives with tert-butoxycarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiadiazole compounds .
Wissenschaftliche Forschungsanwendungen
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide include:
- N-(5-(1-Ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N’-methylurea
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide
Uniqueness
N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a tert-butoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H12N4O2S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
tert-butyl N-(1,2,4-thiadiazol-5-ylamino)carbamate |
InChI |
InChI=1S/C7H12N4O2S/c1-7(2,3)13-6(12)11-10-5-8-4-9-14-5/h4H,1-3H3,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
IRBJHPPAOPTLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1=NC=NS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


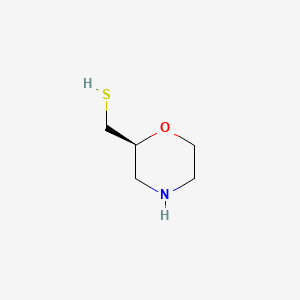
![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)
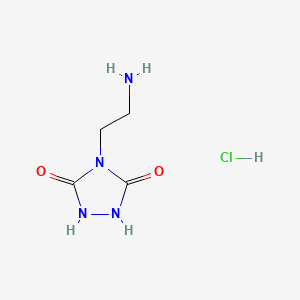

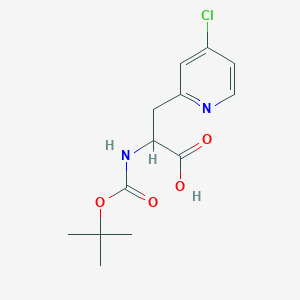
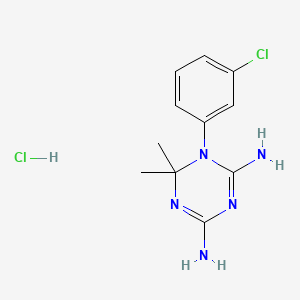
![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
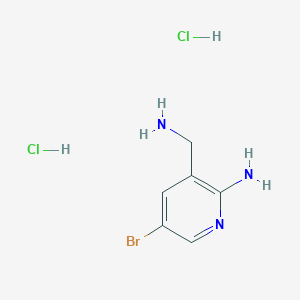
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
